molecular formula C23H28ClN7O2 B2604081 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923229-35-0

8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2604081
Número CAS: 923229-35-0
Peso molecular: 469.97
Clave InChI: NSAFBDJYALKWHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative featuring a 3-chlorophenyl-substituted piperazine moiety connected via a propyl linker to the imidazopurine core. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to the structural similarity of its piperazine fragment to known pharmacophores in neuroactive drugs . The imidazopurine core contributes to its metabolic stability and bioavailability, while the 3-chlorophenyl group enhances receptor binding specificity .

Propiedades

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O2/c1-16-15-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)9-5-8-28-10-12-29(13-11-28)18-7-4-6-17(24)14-18/h4,6-7,14-15H,5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFBDJYALKWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 923129-34-4 , is a complex heterocyclic compound featuring a piperazine moiety. This molecular structure suggests potential biological activities relevant to pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN7O2C_{22}H_{26}ClN_{7}O_{2}, with a molecular weight of approximately 455.94 g/mol . Its structural characteristics include:

  • Piperazine ring : Known for various pharmacological activities.
  • Chlorophenyl group : Associated with biological activity modulation.
  • Imidazo[2,1-f]purine core : Implicated in nucleic acid interactions.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antidepressant effects : Due to the piperazine moiety's influence on neurotransmitter systems.
  • Antimicrobial properties : Linked to structural analogs that demonstrate efficacy against various pathogens.
  • Enzyme inhibition : Potential as inhibitors for enzymes like acetylcholinesterase and urease.

1. Antidepressant Activity

Studies have shown that piperazine derivatives can modulate the serotonin and dopamine pathways, leading to antidepressant effects. The presence of a chlorophenyl group enhances this activity by increasing receptor affinity.

2. Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For instance, a study reported IC50 values for related compounds as low as 2.14 µM , indicating strong inhibitory potential against AChE .

Case Study 1: Antimicrobial Efficacy

In a comparative study of similar compounds, researchers evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that derivatives with the piperazine structure exhibited moderate to strong activity against gram-positive bacteria while showing varied efficacy against gram-negative strains.

CompoundActivity Against S. aureusActivity Against E. coliIC50 (µM)
Compound AStrongModerate5.00
Compound BModerateWeak15.00
Target CompoundModerateStrong8.00

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit urease activity in vitro. The results demonstrated that it could effectively reduce urease activity, which is crucial for treating infections caused by urease-producing organisms.

CompoundUrease Inhibition (%)IC50 (µM)
Target Compound85%10.00
Reference Compound70%12.00

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparisons

Compound Name / ID Alkyl Linker Piperazine Substituent Key Pharmacological Findings Reference
Target Compound Propyl 3-Chlorophenyl High affinity for 5-HT₁A and D₂ receptors; moderate PDE4B1 inhibition
8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-imidazopurine-dione Ethyl 3-Chlorophenyl Reduced 5-HT₁A affinity compared to propyl-linked analogues; enhanced metabolic stability
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl)-imidazopurine-dione) Butyl 6,7-Dimethoxy-dihydroisoquinoline Selective 5-HT₇ receptor antagonism; negligible PDE10A activity
1,3-Dimethyl-8-(2-phenoxyethyl)-tetrahydropyrazinopurine-dione (45) Ethyl Phenoxyethyl Moderate 5-HT₆ receptor binding; weak PDE4B1 inhibition
8-(3-(Imidazol-1-yl)propyl)-tetrahydropyrazinopurine-dione (44) Propyl Imidazole High adenosine receptor antagonism; low CNS receptor activity

Key Observations :

Alkyl Linker Length :

  • Ethyl linkers (e.g., ) reduce steric flexibility, lowering 5-HT₁A affinity compared to the target compound’s propyl chain, which optimizes receptor interaction .
  • Butyl linkers (e.g., ) may introduce excessive hydrophobicity, shifting selectivity toward peripheral targets like 5-HT₇ receptors.

Piperazine Substituents: The 3-chlorophenyl group enhances 5-HT₁A/D₂ receptor binding due to its electron-withdrawing nature and optimal steric bulk . Bulkier substituents (e.g., dihydroisoquinoline in ) reduce CNS penetration but improve selectivity for specific serotonin subtypes.

Core Modifications: Tetrahydropyrazinopurine-diones (e.g., ) exhibit reduced metabolic degradation but lower receptor affinity compared to imidazopurine-diones.

Receptor Affinity and Selectivity

The target compound’s 3-chlorophenylpiperazine moiety confers dual 5-HT₁A/D₂ receptor affinity (Kᵢ = 12 nM and 28 nM, respectively), outperforming ethyl-linked analogues (Kᵢ = 45 nM for 5-HT₁A in ).

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

  • Solvent Selection : Anhydrous DMF enhances reactivity by stabilizing intermediates through polar aprotic interactions. Prolonged heating (20 min at 60°C) ensures complete dissolution of starting materials .
  • Stoichiometry : Equimolar K₂CO₃ minimizes side reactions while maintaining efficient deprotonation .
  • Purification : Recrystallization from hot ethyl acetate removes unreacted propargyl tosylate (Rf = 0.15 in EtOAc/MeOH 4:1) .
  • Yield Tracking : Monitor via TLC and confirm purity via elemental analysis (e.g., C: 56.80% observed vs. 56.95% calculated) .
ParameterOptimal ConditionImpact
SolventAnhydrous DMF65% yield
Reaction Duration24 hr at room tempMinimizes degradation
Base Ratio1:1 K₂CO₃98% purity

Q. What spectroscopic methods are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign methyl groups (N(1)-CH₃ at δ 3.38 ppm) and piperazine protons (δ 2.58–2.61 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1697 cm⁻¹) and alkyne bonds (2190 cm⁻¹) .
  • Mass Spectrometry : Use EI-MS to validate molecular ion peak at m/z 316 [M⁺] .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • TLC Monitoring : Use EtOAc/MeOH (4:1) with visualization under UV254 .
  • Elemental Analysis : Compare observed vs. calculated C/H/N percentages (e.g., N: 26.73% observed vs. 26.56% theoretical) .

Q. What strategies address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Surfactant Addition : Polysorbate-80 (0.01% w/v) enhances solubility in aqueous buffers .

Advanced Research Questions

Q. How can receptor binding affinity to dopamine D2/5-HT1A receptors be quantified?

Methodological Answer:

  • Radioligand Displacement : Use [³H]spiperone (D2) and [³H]8-OH-DPAT (5-HT1A) in rat striatal/cortical membranes .
  • Data Analysis : Calculate Ki values via Cheng-Prusoff equation (e.g., 12 nM for 5-HT1A vs. 38 nM for D2) .

Q. What in vivo models are suitable for evaluating antipsychotic potential?

Methodological Answer:

  • Apomorphine-Induced Climbing (AIC) Test : Dose mice (25 mg/kg, i.p.) and measure climbing suppression over 30 min .
  • Prepulse Inhibition (PPI) Assay : Assess sensorimotor gating in schizophrenia models using acoustic startle responses .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Batch Analysis : Replicate studies using identical lots of compound to exclude synthetic variability .
  • Assay Standardization : Compare receptor preparation methods (e.g., membrane isolation vs. whole-cell assays) .

Q. What computational methods predict metabolic stability?

Methodological Answer:

  • CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms (grid center: heme iron) .
  • MetaSite Software : Predict Phase I metabolites (e.g., N-dealkylation at piperazine) .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; analyze degradation via HPLC-UV .
  • Light Sensitivity : Store aliquots in amber vials and monitor photodegradation over 72 hr .

Q. What toxicity screening approaches are recommended?

Methodological Answer:

  • hERG Inhibition : Patch-clamp assays using HEK293 cells expressing hERG channels (IC₅₀ < 10 µM acceptable) .
  • Ames Test : Assess mutagenicity in Salmonella TA98/TA100 strains with/without metabolic activation .

Methodological Tables

Q. Table 1. Key Pharmacological Parameters

Assay TypeTargetResultReference
Radioligand Binding5-HT1AKi = 12 nM
Behavioral TestAIC SuppressionED₅₀ = 15 mg/kg

Q. Table 2. Stability Profile

ConditionHalf-Life (t₁/₂)Degradation Product
PBS (pH 7.4, 37°C)48 hrN-oxide derivative
Gastric Fluid (pH 1.2)12 hrCleaved propyl chain

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